5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-7-6-12-8-13(4-5-15(12)21)16(22)10-19-18(23)14-9-17(24-20-14)11-2-3-11/h4-9,11,16,22H,2-3,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUMZZDQRFPIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC(=C3)C4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis.
Mode of Action
The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR, resulting in modulated lipid and glucose metabolism, and bile acid synthesis.
Biochemical Pathways
The activation of FXR leads to the modulation of several biochemical pathways. These include pathways involved in the regulation of lipid and glucose metabolism , and bile acid synthesis . The downstream effects of these changes include the lowering of low-density lipoprotein (LDL) and triglycerides, and the raising of high-density lipoprotein (HDL) in preclinical species.
Pharmacokinetics
The compound’s robust lipid-modulating properties suggest it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include changes in the expression of genes regulated by FXR. This leads to modulated lipid and glucose metabolism, and bile acid synthesis. At a physiological level, these changes result in the lowering of LDL and triglycerides, and the raising of HDL.
Biological Activity
5-Cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide is a novel compound that exhibits a unique combination of structural features, including an isoxazole ring, a cyclopropyl group, and an indole moiety. These components suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 325.4 g/mol
- CAS Number : 2034409-56-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that isoxazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study found that certain isoxazoles induced apoptosis and cell cycle arrest in cancer cell lines by modulating the expression of apoptotic markers such as Bcl-2 and p21 .
| Compound | IC (µM) | Cancer Cell Lines |
|---|---|---|
| Compound (3) | 86 - 755 | HL-60 (leukemia) |
| Compound (6) | Not specified | Various |
The mechanism through which this compound exerts its effects may involve:
- Induction of Apoptosis : By promoting the expression of pro-apoptotic factors and inhibiting anti-apoptotic factors.
- Cell Cycle Regulation : Modulating key proteins involved in cell cycle progression.
Case Studies
A notable study on isoxazole derivatives demonstrated their cytotoxicity against various cancer cell lines, with some derivatives showing promising selectivity and potency. For example, derivatives were evaluated against a panel of human tumor cell lines, revealing IC values ranging from 17.7 to 58.8 µM against specific cancer types .
Comparative Analysis with Similar Compounds
To understand the unique biological potential of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Cyclopropylisoxazole | Isoxazole ring with cyclopropyl | Antimicrobial properties |
| 5-Methylisoxazole | Methyl substitution on isoxazole | Anticancer activity |
| Indolecarboxamides | Indole structure with carboxamide | Anti-inflammatory effects |
The presence of both an indole and an isoxazole in its structure may enhance the therapeutic efficacy of this compound compared to others .
Scientific Research Applications
Biological Activities
The biological activities of 5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide are influenced by its structural components. Some of the notable activities include:
- Anticancer Activity : The indole moiety is known for its anticancer properties, which may be enhanced by the compound's unique structure.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Research indicates that indole derivatives can exhibit neuroprotective properties, which may be relevant for neurological disorders.
Potential Applications
The unique combination of functional groups in this compound suggests several applications:
Pharmaceutical Development
The compound's structural attributes make it a candidate for drug development targeting various diseases, particularly cancers and inflammatory conditions.
Research in Molecular Biology
Due to its ability to interact with biological targets, it can be utilized in studies focusing on molecular mechanisms of disease.
Chemical Biology
The compound can serve as a probe in chemical biology to explore the interactions between small molecules and biological systems.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of indole derivatives similar to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the indole structure can enhance cytotoxicity against cancer cells.
Case Study 2: Neuroprotective Effects
Research conducted on indole derivatives revealed neuroprotective effects against oxidative stress-induced neuronal damage. The study demonstrated that compounds with similar structures could mitigate neuroinflammation, highlighting the therapeutic potential of this class of compounds in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, derived from the evidence, highlight key differences in substituents, molecular properties, and inferred biological implications:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Diversity :
- The target compound ’s 1-methylindole group is bulkier and more aromatic compared to Analog 1’s thiophene-furan hybrid, which is smaller and more electron-rich. Indole’s planar structure may favor interactions with hydrophobic binding pockets, whereas thiophene-furan could influence redox properties .
- Analog 2 incorporates a 4-fluorophenylpiperazine moiety, introducing a basic nitrogen center that could enhance solubility and receptor affinity. The fluorine atom typically improves metabolic stability by reducing cytochrome P450-mediated oxidation .
Linker Modifications: The hydroxyethyl linker in the target compound and Analog 1 may improve aqueous solubility via hydrogen bonding. Analog 3’s thienopyrimidinone linker adds a rigid, heterocyclic system capable of acting as a hydrogen-bond acceptor, which is advantageous in kinase inhibitors or protease targets .
Electronic Effects: Analog 4’s trifluoroethyl group is strongly electron-withdrawing, which may alter the electron density of the adjacent carbonyl group, affecting binding to electrophile-sensitive targets.
Research Findings and Inferred Trends
- Metabolic Stability: Fluorinated (Analog 2) and trifluoroethyl-substituted (Analog 4) compounds show enhanced metabolic stability compared to non-halogenated analogs, a critical factor in drug development .
- Binding Affinity: The indole motif in the target compound and the thienopyrimidinone in Analog 3 are structurally complementary to aromatic or polar binding sites, suggesting divergent target profiles (e.g., GPCRs vs. kinases) .
- Solubility vs. Lipophilicity : Piperazine (Analog 2) and hydroxy groups (target compound) improve solubility, whereas trifluoroethyl (Analog 4) and cyclopropyl groups increase lipophilicity, reflecting a balance required for bioavailability .
Q & A
Q. What are the standard synthetic routes for 5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Formation of the isoxazole core through cyclization of β-keto esters with hydroxylamine derivatives. (ii) Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. (iii) Amide coupling between the isoxazole-3-carboxylic acid intermediate and the hydroxyethyl-indole moiety using reagents like HATU or EDC/NHS in DMF .
- Purification : Column chromatography (silica gel) and recrystallization (DMF/acetic acid mixtures) are commonly employed to isolate intermediates and the final product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry (e.g., indole C-5 substitution, cyclopropyl proton splitting patterns) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H] ion matching theoretical values within 1 ppm error) .
- FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Classified under GHS as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
- Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers at 2–8°C. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields during amide coupling?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using response surface methodology. For example, DMF at 0°C with 1.2 eq. HATU improves coupling efficiency by reducing racemization .
- Catalyst Screening : Evaluate alternatives like PyBOP or DMTMM for sterically hindered amines .
Q. What strategies address solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the hydroxyethyl moiety for improved bioavailability .
Q. How can in vitro mitochondrial toxicity be assessed for this compound?
- Assay Design : (i) Isolate mitochondria from mouse liver via differential centrifugation. (ii) Monitor oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) under compound exposure (1–100 µM). (iii) Validate with positive controls (e.g., FCCP for uncoupling) .
Q. What computational tools predict target binding modes for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Key residues (e.g., indole-binding hydrophobic pockets) guide SAR optimization .
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with the carboxamide group .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), tissue distribution (radiolabeling), and metabolite identification (HRMS/MS) in rodent models.
- CYP Inhibition Assays : Screen for cytochrome P450 interactions that may reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
